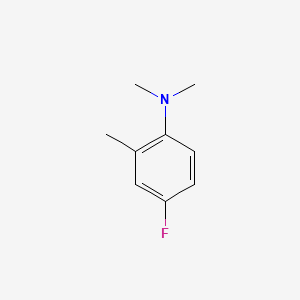

4-Fluoro-N,N,2-trimethylaniline

Description

Contextualization of Aniline (B41778) Derivatives in Modern Organic Synthesis

Aniline and its derivatives are indispensable building blocks in organic synthesis. chemicalbook.com Their primary utility lies in their role as precursors for a multitude of more complex molecules. For instance, the diazotization of the amino group allows for its conversion into a wide range of functional groups, including hydroxyls, cyanides, and halides, through reactions like the Sandmeyer reaction. sigmaaldrich.comgoogle.com This reactivity makes them crucial intermediates in the manufacturing of dyes, pharmaceuticals, polymers, and agrochemicals. google.comsigmaaldrich.comcymitquimica.com Many aniline derivatives are key starting materials for producing polyurethanes, rubber processing chemicals, and even active pharmaceutical ingredients like paracetamol. sigmaaldrich.com The amino group's ability to form hydrogen bonds also imparts specific structural properties, making these compounds vital in the field of supramolecular chemistry. google.com

Electronic and Steric Influences of Fluorine Substitution in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring significantly alters the molecule's electronic and steric characteristics. chemicalbook.com Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond framework. googleapis.com This effect generally deactivates the aromatic ring towards electrophilic substitution reactions by reducing its electron density. chemicalbook.com

However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (a π-donation or mesomeric effect). googleapis.com While the inductive effect is typically dominant, this π-donation can influence the regioselectivity of reactions, often directing incoming electrophiles to the ortho and para positions. googleapis.com The presence of fluorine can also enhance the thermal stability and chemical resistance of the molecule. fishersci.casielc.com From a steric perspective, fluorine's van der Waals radius is only slightly larger than that of hydrogen, meaning its substitution does not dramatically increase the molecule's size, a feature highly valued in medicinal chemistry for designing enzyme inhibitors. chemicalbook.com

Significance of Alkyl Amine Functionalities in Aromatic Systems

The alkylation of the amino group on an aniline ring—creating secondary or tertiary amines—has profound effects on the compound's properties. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. sigmaaldrich.com This enhancement of electron density generally increases the basicity and nucleophilicity of the amine compared to its primary counterpart. sigmaaldrich.com

Tertiary amines, such as those with an N,N-dimethyl group, are important in various synthetic applications. nih.gov The presence of these alkyl groups prevents N-H bond-related reactions like acylation under standard conditions and provides a sterically hindered, yet basic, nitrogen center. nih.gov The combination of an aromatic ring and an alkylated amine functionality is found in numerous biologically active compounds, including pharmaceuticals and plant alkaloids. prepchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

35122-83-9 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

4-fluoro-N,N,2-trimethylaniline |

InChI |

InChI=1S/C9H12FN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3 |

InChI Key |

XCGOAKAAORSAPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro N,n,2 Trimethylaniline and Analogous Structures

Precursor Synthesis and Functionalization Strategies

The assembly of complex aromatic amines relies on the availability of appropriately substituted building blocks. The following subsections outline the synthesis of key precursors, including fluorinated aromatic compounds and N,N-dialkylated anilines, as well as general methods for the alkylation of arylamines.

Fluorinated aromatic compounds are crucial starting materials for the synthesis of many pharmaceutical and agrochemical agents. nbinno.com 4-Fluorobenzaldehyde, a key building block, can be synthesized through several methods.

One common industrial method is the halogen-exchange (Halex) reaction, where 4-chlorobenzaldehyde (B46862) is treated with potassium fluoride. prepchem.comwikipedia.orggoogle.com This reaction is typically carried out at high temperatures in the presence of a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide or various quaternary ammonium (B1175870) salts, and a high-boiling point solvent like dimethylformamide or sulfolane. prepchem.comgoogle.com The use of a catalyst facilitates the displacement of the chloride with fluoride. google.com

Another approach involves the direct fluorination of benzaldehyde (B42025) using electrophilic fluorinating agents, though this can sometimes lead to mixtures of isomers. nbinno.com A more regioselective method is the Gattermann-Koch reaction or a related formylation of fluorobenzene (B45895). For instance, a process has been developed that involves heating a mixture of fluorobenzene and a strong Lewis acid with hydrogen halide in a carbon monoxide atmosphere to produce a Lewis acid complex of 4-fluorobenzaldehyde. google.com

The oxidation of 4-fluorotoluene (B1294773) with an oxidizing agent like potassium permanganate (B83412) also yields 4-fluorobenzaldehyde. nbinno.com Each of these methods has its advantages and disadvantages concerning yield, cost, and reaction conditions.

Table 1: Comparison of Synthetic Routes to 4-Fluorobenzaldehyde

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| Halogen-Exchange (Halex) Reaction | 4-Chlorobenzaldehyde | Potassium fluoride, Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) | High temperature (e.g., 230°C), High-boiling solvent (e.g., dichloromethane) | prepchem.comwikipedia.orggoogle.com |

| Formylation of Fluorobenzene | Fluorobenzene, Carbon monoxide | Strong Lewis acid, Hydrogen halide | Elevated temperature and pressure (e.g., 45-100°C, >150 psig) | google.com |

| Oxidation of 4-Fluorotoluene | 4-Fluorotoluene | Potassium permanganate | - | nbinno.com |

N,N-Dialkylated anilines are common intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The preparation of N,N-dimethylaniline is a well-established industrial process. A prevalent method involves the alkylation of aniline (B41778) with methanol (B129727) in the presence of a catalyst. prepchem.comchemicalbook.comgoogle.com This reaction is often carried out at high temperatures and pressures in an autoclave. prepchem.com Various catalysts can be employed, including sulfuric acid, copper-zinc-aluminum catalysts, or zeolites. chemicalbook.comgoogle.comresearchgate.net For example, a vapor-phase reaction over a β zeolite catalyst at 240-250°C can yield N,N-dimethylaniline with high conversion and selectivity. researchgate.net Another approach is the direct synthesis from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst, where nitrobenzene is first reduced to aniline and then methylated in a one-pot process. rsc.org

Similarly, N,N,4-trimethylaniline (also known as N,N-dimethyl-p-toluidine) is another important dialkylated aniline. sigmaaldrich.comsielc.comscbt.com Its synthesis can be achieved by the nitration of mesitylene (B46885) to form 2,4,6-trimethylnitrobenzene, followed by catalytic hydrogenation using a nickel catalyst to yield 2,4,6-trimethylaniline (B148799). chemicalbook.comgoogle.com This can then be N,N-dimethylated.

Table 2: Synthetic Approaches to N,N-Dimethylaniline

| Synthetic Method | Starting Materials | Catalyst/Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Alkylation of Aniline with Methanol | Aniline, Methanol | Sulfuric acid or Zeolite catalyst | High temperature (200-240°C) and pressure | prepchem.comchemicalbook.comresearchgate.net |

| One-Pot from Nitrobenzene | Nitrobenzene, Methanol | Raney-Ni® catalyst | 443 K in methanol | rsc.org |

| Fixed-Bed Catalytic Reaction | Aniline or N-methylaniline, Methanol | Copper-zinc methylation catalyst | 230-270°C, 2.0-2.5 MPa | google.com |

The N-alkylation of arylamines is a fundamental transformation in organic synthesis. nih.govfau.de While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, several more selective methods have been developed. masterorganicchemistry.com

A powerful and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as the alkylating agents. nih.gov This process is often catalyzed by transition metal complexes, such as those based on iridium or manganese. nih.govacs.org The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with the amine. The imine is subsequently reduced by the metal hydride species generated in the initial oxidation step, thus regenerating the catalyst and yielding the N-alkylated amine.

Catalyst-free methods have also been reported, such as a multicomponent reaction involving secondary amines, cyclic tertiary amines (as the alkyl source), and electron-deficient aryl halides, which proceeds via a C-N bond cleavage. nih.gov Furthermore, various catalytic systems based on ruthenium, copper, and iron have been developed for the N-alkylation of arylamines with a broad range of substrates and good functional group tolerance. organic-chemistry.org

Carbon-Nitrogen Bond Formation Reactions

The formation of the carbon-nitrogen bond is a critical step in the synthesis of anilines and their derivatives. Two major strategies, reductive amination and transition-metal-catalyzed cross-coupling, are highlighted below.

Reductive amination is a versatile and widely used method for the synthesis of amines, including aromatic amines. thieme-connect.comacs.org This one-pot reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and the desired selectivity. thieme-connect.com Sodium borohydride (B1222165) (NaBH₄) is a common and relatively inexpensive reducing agent. For reactions where the carbonyl starting material is sensitive to reduction, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com These reagents are particularly effective at reducing the protonated imine (iminium ion) intermediate while leaving the carbonyl group of the starting material intact. masterorganicchemistry.com

Reductive amination is highly valuable for introducing alkyl groups onto an amine nitrogen. organic-chemistry.org However, it's important to note that this method is generally not suitable for forming a direct bond between a nitrogen atom and an aromatic ring. masterorganicchemistry.com

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates, a transformation that is often difficult to achieve using classical methods. wikipedia.orgbeilstein-journals.org

The reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand and a base. beilstein-journals.org The development of various generations of phosphine ligands, such as sterically hindered biaryl phosphines (e.g., X-Phos), has significantly expanded the scope of the reaction to include a wide range of aryl halides (including chlorides) and amines, often under milder conditions. wikipedia.orgbeilstein-journals.org The choice of base, such as sodium tert-butoxide or potassium tert-butoxide, is also crucial for the success of the coupling. beilstein-journals.org

The Buchwald-Hartwig amination has been successfully applied to the synthesis of fluoroalkyl-substituted anilines by coupling fluoroalkylamines with aryl halides. nih.gov This demonstrates the utility of this methodology for creating anilines with specific electronic properties. While direct application to the synthesis of 4-Fluoro-N,N,2-trimethylaniline would require a suitably substituted precursor, the principles of the Buchwald-Hartwig amination are highly relevant for the synthesis of analogous complex aniline structures. For instance, palladium-catalyzed amination of aryl fluorosulfates with anilines has also been reported. researchgate.net

Photocatalytic C(sp3)-H/N–H Cross-Dehydrogenative Coupling

Photocatalytic cross-dehydrogenative coupling (CDC) has emerged as a powerful and environmentally benign strategy in organic synthesis due to its high atom economy and straightforward nature. acs.org This approach enables the formation of C–N bonds by directly coupling C(sp3)–H and N–H bonds, often under mild, ambient conditions.

In the context of synthesizing structures analogous to this compound, the photocatalytic oxidative C(sp3)–H/N–H cross-dehydrogenative coupling of N,N-dimethylanilines with amides or imides is a noteworthy advancement. A method has been developed that utilizes 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) as a photosensitizer under aerobic conditions. acs.org This process facilitates the synthesis of N-Mannich bases, which are valuable intermediates in organic synthesis. The reaction proceeds at room temperature and under atmospheric air, highlighting its operational simplicity and green credentials. acs.org

The reaction is tolerant of a variety of functional groups on both the N,N-dimethylaniline and the amide/imide coupling partner. For instance, N,N-dimethylanilines with electron-donating or electron-withdrawing groups can be successfully employed, yielding products in moderate to good yields. acs.org Research indicates that the electronic effects of the substituents on the N,N-dimethylaniline have a more significant impact on the reaction outcome than steric factors. acs.org For example, while N,N,3-trimethylaniline and N,N,3,5-tetramethylaniline are suitable substrates, the presence of strong electron-withdrawing groups can influence the reaction efficiency. acs.org

The proposed mechanism involves the photoexcitation of the TPT catalyst, which then initiates a single-electron transfer (SET) from the N,N-dimethylaniline. This generates a radical cation intermediate, which, after deprotonation, forms an iminium ion. The nucleophilic addition of the amide or imide to this iminium ion, followed by subsequent oxidation and deprotonation steps, yields the final N-Mannich base product.

Table 1: Examples of Photocatalytic C(sp3)-H/N–H Cross-Dehydrogenative Coupling

| N,N-Dimethylaniline Derivative | Coupling Partner | Product Yield | Reference |

|---|---|---|---|

| N,N-Dimethylaniline | Benzamide | 46% | acs.org |

| 3,N,N-Trimethylaniline | Benzamide | 62% | acs.org |

| 3,5,N,N-Tetramethylaniline | Benzamide | 55% | acs.org |

| 2,4,6,N,N-Pentamethylaniline | Benzamide | 48% | acs.org |

Fluorination Techniques for Arylamines (General academic approaches)

The introduction of fluorine atoms into aromatic rings can significantly alter the physicochemical and biological properties of molecules. For arylamines, several fluorination techniques have been developed, each with its own advantages and limitations.

Direct Molecular Fluorination

Direct fluorination using elemental fluorine (F₂) is the most fundamental method for introducing fluorine. However, it is an extremely exothermic and often non-selective process, which can lead to a mixture of products and degradation of the starting material. The high reactivity of F₂ necessitates specialized equipment, cryogenic conditions, and dilution with inert gases to control the reaction. Due to these challenges, direct molecular fluorination is not commonly used for the synthesis of complex molecules like substituted anilines in a laboratory setting. Its application is generally limited to the production of simple, highly fluorinated compounds on an industrial scale.

Utilization of Electrophilic Fluorinating Agents

Electrophilic fluorination has become the method of choice for the controlled and selective introduction of fluorine into aromatic systems. rsc.org This approach utilizes reagents with an electrophilic fluorine atom (often bonded to a nitrogen atom), which are generally more stable, safer, and easier to handle than elemental fluorine. wikipedia.orgnih.gov These N-F reagents operate by delivering a formal "F⁺" species to a nucleophilic aromatic ring.

A wide array of N-F reagents have been developed, with varying degrees of reactivity. rsc.org Some of the most common include:

Selectfluor® (F-TEDA-BF₄): A highly effective and versatile cationic reagent, known for its high fluorinating power and stability.

N-Fluorobenzenesulfonimide (NFSI): A neutral reagent that is also widely used due to its effectiveness and commercial availability. wikipedia.org

N-Fluoropyridinium salts: These reagents offer tunable reactivity based on the substituents on the pyridine (B92270) ring. nih.gov

The fluorination of N-arylacetamides, protected forms of anilines, has been studied using various N-F reagents. researchgate.net The acetamido group directs the electrophilic fluorination primarily to the ortho position. researchgate.net The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to achieve mono-fluorination and maximize product yields. researchgate.net For instance, studies have compared conventional fluorination conditions in acetonitrile (B52724) with methods using aqueous media, ionic liquids, sonication, and microwave irradiation to improve efficiency and selectivity. researchgate.net

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Type | Key Features | Reference |

|---|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | High reactivity, stable, widely used | researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Effective, commercially available | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | Stable crystalline solid, good fluorinating power | nih.gov |

| N-Fluoropyridinium triflate | Cationic N-F | Reactivity can be tuned by substituents | nih.gov |

Stereoselective and Regioselective Synthesis of Substituted Anilines

Achieving control over the position of substituents (regioselectivity) and their spatial arrangement (stereoselectivity) is a central goal in modern organic synthesis. For substituted anilines, several advanced strategies have been developed to this end.

Photoexcitation of Electron Donor-Acceptor Complexes in Annulation Reactions

The formation of electron donor-acceptor (EDA) complexes between an electron-rich substrate (like an aniline derivative) and an electron-poor species can facilitate photochemical reactions under mild conditions. nih.gov Upon irradiation with light, a single-electron transfer (SET) can occur within the EDA complex, generating radical ions that can then participate in a variety of chemical transformations, including annulation reactions to build new rings.

This strategy has been employed for the α-cyanation of tertiary amines, a reaction that proceeds without the need for photocatalysts or transition metals. nih.gov The EDA complex forms between the tertiary amine and a cyano-containing species. Photoexcitation initiates the SET process, leading to the formation of an α-amino radical, which then reacts to form the α-amino nitrile product. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules, including natural product derivatives. nih.gov

In the context of annulation reactions, the radical intermediates generated via EDA complex photoactivation can be trapped by suitable partners to construct carbocyclic or heterocyclic rings, offering a pathway to complex aniline-based structures.

Regioselectivity in C-H Activation Processes

Direct C-H activation is a highly desirable synthetic strategy as it allows for the functionalization of unactivated C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov A key challenge in C-H activation is controlling the regioselectivity, i.e., which C-H bond is functionalized.

For N,N-dialkylanilines, regioselective C-H functionalization can be achieved using various catalytic systems. For example, a silver-catalyzed C-H alkenylation of N,N-dialkylanilines with ynamides has been developed. nih.gov This reaction demonstrates excellent regioselectivity, with the alkenyl group being introduced exclusively at the para-position of the aniline ring. nih.gov This method provides a straightforward route to 4-alkenyl-N,N-dialkylanilines.

The choice of catalyst and directing group is crucial for controlling the regioselectivity. In many cases, a substituent on the aniline ring can coordinate to the metal catalyst, directing the C-H activation to a specific, often ortho, position. By carefully selecting the catalytic system and reaction conditions, it is possible to achieve high levels of regioselectivity in the C-H functionalization of aniline derivatives, providing access to a wide range of specifically substituted products.

Mechanistic Investigations of Chemical Transformations Involving Substituted Anilines

Elucidation of Reaction Intermediates (e.g., α-aminoalkyl radical intermediates)

In the realm of photoredox catalysis, the generation of radical intermediates is a cornerstone of many synthetic methodologies. For N,N-dimethylaniline derivatives, including 4-Fluoro-N,N,2-trimethylaniline, the formation of α-aminoalkyl radicals is a key mechanistic step. beilstein-journals.orgacs.org This process is typically initiated by a single-electron oxidation of the tertiary amine by an excited photocatalyst. beilstein-journals.org The resulting amine radical cation is a transient species that can undergo deprotonation at a carbon atom alpha to the nitrogen. beilstein-journals.orgresearchgate.net This deprotonation event leads to the formation of a neutral but highly reactive α-aminoalkyl radical. beilstein-journals.org

The stability and subsequent reactivity of this radical are influenced by the substituents on the aromatic ring. In the case of this compound, the electron-donating nature of the N,N-dimethylamino group facilitates the initial oxidation. The presence of the methyl group at the ortho position can introduce steric hindrance that may influence the approach of the deprotonating base. The fluorine atom at the para position, with its electron-withdrawing inductive effect, can also modulate the electron density of the aromatic ring and, consequently, the stability of the radical intermediate. These α-aminoalkyl radicals are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

Single Electron Transfer (SET) Mechanisms in Photoredox Catalysis

Single Electron Transfer (SET) is a fundamental process in photoredox catalysis, enabling the activation of organic molecules under mild conditions. acs.orgnih.gov Substituted anilines, with their relatively low oxidation potentials, are excellent candidates for participating in SET processes. In a typical photoredox cycle involving an aniline (B41778) derivative, a photosensitizer, upon excitation by visible light, can act as either an oxidant or a reductant. acs.org

In an oxidative quenching cycle, the excited photocatalyst accepts an electron from the aniline, such as this compound, to generate the corresponding amine radical cation. beilstein-journals.org This SET event is the first step toward the formation of the aforementioned α-aminoalkyl radical. Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to a suitable acceptor, and the resulting oxidized photocatalyst is then reduced by the aniline in a subsequent thermal SET step to regenerate the ground-state photocatalyst.

The efficiency of the SET process is governed by the redox potentials of both the photocatalyst and the aniline derivative. The substituents on the aniline ring significantly impact its oxidation potential. For this compound, the electron-donating methyl group and the lone pair of the nitrogen atom lower the oxidation potential, making it more susceptible to oxidation. The electron-withdrawing fluorine atom, however, will increase the oxidation potential compared to a non-fluorinated analogue. The interplay of these electronic effects determines the feasibility and rate of the SET process in a given photoredox catalytic cycle.

Intramolecular Charge Transfer (ICT) Phenomena in Fluorinated Aniline Derivatives

Intramolecular Charge Transfer (ICT) is a photophysical process that can occur in molecules containing both an electron-donating and an electron-accepting moiety. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. While some p-substituted anilines are known to exhibit ICT, the case of 4-fluoro-N,N-dimethylaniline (a close analog of this compound) has been a subject of debate. nih.govresearchgate.netacs.orgacs.org

One study reported dual fluorescence for 4-fluoro-N,N-dimethylaniline, suggesting the presence of both a locally excited (LE) state and an ICT state. nih.govacs.org However, subsequent and more detailed investigations have contested this finding, reporting only a single fluorescence from a locally excited state, irrespective of solvent polarity. nih.govresearchgate.netacs.orgacs.org These studies conclude that an ICT reaction does not occur for 4-fluoro-N,N-dimethylaniline. nih.govresearchgate.netacs.orgacs.org The absence of ICT is attributed to a large energy gap between the two lowest singlet excited states. nih.govacs.org

For this compound, the additional methyl group at the ortho position is unlikely to induce ICT, as its primary influence is steric and slightly electron-donating. Therefore, it is expected that this compound would also exhibit regular fluorescence from a locally excited state rather than undergoing intramolecular charge transfer.

Table 1: Photophysical Properties of Selected Fluorinated Aniline Derivatives

| Compound | Solvent | Emission Type | Excited State Dipole Moment (μe) | Reference |

| 4-Fluoro-N,N-dimethylaniline | n-hexane | LE | 7.3 D | nih.govacs.org |

| 4-Fluoro-N,N-dimethylaniline | Acetonitrile (B52724) | LE | 7.3 D | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Impact of Electronic and Steric Effects of Substituents on Reaction Pathways

The substituents on the aniline ring have a profound impact on the reactivity and regioselectivity of chemical transformations. In this compound, the N,N-dimethylamino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. The methyl group at the 2-position provides additional electron density to the ring through a positive inductive effect and hyperconjugation. However, its primary influence is often steric, potentially hindering the approach of reagents to the adjacent amino group and the 3-position of the aromatic ring.

Table 2: Electronic and Steric Parameters of Substituents

| Substituent | Inductive Effect | Resonance Effect | Steric Effect |

| -N(CH₃)₂ | -I (weak), +M (strong) | Activating | Moderate |

| -CH₃ | +I (weak) | Activating (hyperconjugation) | Moderate |

| -F | -I (strong) | +M (weak) | Small |

This table is interactive. Click on the headers to sort the data.

Analysis of Intermolecular Interactions and Solid-State Packing (e.g., hydrogen bonding, π–π interactions)

The aromatic rings can engage in π–π stacking interactions, where the electron-rich π system of one molecule interacts with the π system of a neighboring molecule. The substitution pattern and any resulting distortion from planarity will influence the geometry and strength of these interactions. nih.gov

Hydrogen bonding is another crucial interaction. While this compound is a tertiary amine and lacks a traditional hydrogen bond donor, the hydrogen atoms on the methyl groups and the aromatic ring can act as weak C-H donors. researchgate.net These can form C-H···π interactions with the aromatic ring of an adjacent molecule or weak C-H···F or C-H···N hydrogen bonds. researchgate.net The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro N,n,2 Trimethylaniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Fluoro-N,N,2-trimethylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecule's connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl groups, and the aryl-methyl group. The aromatic region would likely display complex splitting patterns due to the substitution pattern. Based on related structures like N,N,2-trimethylaniline and 4-fluoro-N,N-dimethylaniline, the aromatic protons are anticipated to appear as multiplets in the range of δ 6.5-7.2 ppm. rsc.org The fluorine atom at position 4 and the methyl group at position 2 disrupt the symmetry of the aniline (B41778) ring, leading to three distinct aromatic proton environments.

The two N-methyl groups are expected to give a single sharp resonance, as they are chemically equivalent, likely appearing around δ 2.7-2.9 ppm. The methyl group attached to the aromatic ring at position 2 would resonate at a higher field (lower ppm value), typically around δ 2.3-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.2 | Multiplet |

| N(CH₃)₂ | 2.7 - 2.9 | Singlet |

| Ar-CH₃ | 2.3 - 2.5 | Singlet |

Predicted values are based on analogous compounds.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom bonded to the fluorine (C4) would exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. rsc.org Its chemical shift is predicted to be in the range of δ 155-160 ppm. The other aromatic carbons would appear between δ 110-150 ppm, with their exact shifts influenced by the electronic effects of the fluorine, amino, and methyl substituents. The carbons of the N-methyl groups are expected around δ 40-45 ppm, while the aryl-methyl carbon should appear at approximately δ 15-20 ppm. rsc.orgrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| C-F (C4) | 155 - 160 | Large ¹JC-F |

| C-N (C1) | 145 - 150 | |

| C-CH₃ (C2) | 125 - 130 | |

| Aromatic C-H | 110 - 125 | C-F and C-H couplings |

| N(CH₃)₂ | 40 - 45 | |

| Ar-CH₃ | 15 - 20 |

Predicted values are based on analogous compounds. rsc.orgrsc.org

Fluorine-19 NMR is a highly sensitive technique for studying fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. icpms.cznih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. In compounds like 4-fluoroaniline (B128567) and its derivatives, the fluorine signal typically appears in the range of -110 to -120 ppm. rsc.orgspectrabase.com The signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, multi-dimensional NMR experiments are invaluable. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (C1, C2, and C4) by observing their correlations with the methyl and aromatic protons. For instance, the protons of the N-methyl groups would show a correlation to the C1 carbon.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield accurate data on bond lengths, bond angles, and torsional angles. This analysis would confirm the substitution pattern on the aniline ring and reveal the conformation of the N,N-dimethylamino group relative to the plane of the aromatic ring. Intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal lattice, would also be elucidated, providing insight into the solid-state packing of the molecule.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display a unique "fingerprint" of absorption bands characteristic of its functional groups. Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aryl C-N bond is typically observed in the 1250-1350 cm⁻¹ range.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1200-1250 cm⁻¹, a characteristic feature for fluoroaromatic compounds. chemicalbook.comnist.gov

Predicted IR Absorption Bands for this compound

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

Predicted values are based on analogous compounds. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

The introduction of substituents on the aniline ring causes shifts in these absorption maxima (λmax) and changes in their intensities. In the case of this compound, we have three types of substituents to consider: the fluoro group at the para position, a methyl group at the ortho position, and the N,N-dimethylamino group.

N,N-dimethylamino group: This is a strong auxochrome, a group that increases the intensity of the absorption and shifts it to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the benzene ring.

Fluoro group: Halogen substituents can have a dual effect. They exhibit a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating due to their lone pairs. For fluorine, the -I effect is stronger than the +M effect. This can lead to complex shifts in the absorption bands. Studies on halogen-substituted anilines have been extensive due to their wide applications. researchgate.net

Methyl group: The methyl group is a weak auxochrome and is known to cause a small red shift in the absorption bands of benzene and its derivatives.

The interplay of these electronic effects in this compound will determine its final UV-Vis spectrum. The strong electron-donating character of the N,N-dimethylamino group is expected to be the dominant factor, leading to a significant red shift of the primary and secondary absorption bands compared to aniline. The presence of the ortho-methyl group may introduce some steric hindrance, potentially affecting the planarity of the molecule and, consequently, the extent of conjugation and the absorption spectrum.

Charge-transfer (CT) bands are also a possibility in such molecules. Intramolecular charge transfer can occur from the electron-donating N,N-dimethylamino group to the electron-accepting portions of the molecule or the aromatic ring itself. However, computational studies on the related molecule 4-Fluoro-N,N-dimethylaniline have suggested that in its excited state, it relaxes to a nearly planar S1 state minimum without the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.net This indicates that the fluorescence behavior is regular and not dominated by a TICT process. A similar behavior might be anticipated for this compound, although the additional methyl group could influence the electronic landscape.

A hypothetical table of expected UV-Vis absorption maxima for this compound in a non-polar solvent is presented below, based on the analysis of its structural analogs.

| Transition | Expected λmax (nm) | Description |

| π → π | ~250-270 | Primary absorption band (E-band) |

| π → π | ~300-320 | Secondary absorption band (B-band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C9H12FN, which corresponds to a monoisotopic mass of approximately 153.10 Da.

In a typical electron ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M+•), which can then undergo fragmentation to produce a series of smaller, characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

While a specific mass spectrum for this compound is not publicly available, the expected fragmentation pattern can be predicted based on the known fragmentation pathways of similar aromatic amines and substituted anilines. docbrown.inforesearchgate.netmiamioh.edu

The most common fragmentation pathway for N,N-dimethylanilines is the α-cleavage, which involves the cleavage of the C-N bond adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH3) to form a stable immonium ion. For this compound, this would lead to a prominent peak at m/z 138 (M-15).

Another characteristic fragmentation involves the loss of the entire dimethylamino group or parts of it. Fragmentation of the aromatic ring itself can also occur, although this is generally less favorable. The presence of the fluorine atom will also influence the fragmentation, and ions containing fluorine will have a characteristic isotopic pattern.

A table of predicted major fragment ions for this compound in an EI-MS experiment is provided below.

| m/z | Proposed Fragment Ion | Formation Pathway |

| 153 | [C9H12FN]+• | Molecular Ion (M+•) |

| 138 | [C8H9FN]+ | Loss of a methyl radical (•CH3) via α-cleavage |

| 123 | [C7H6FN]+ | Loss of a dimethylamino radical (•N(CH3)2) |

| 109 | [C6H4F]+ | Fragmentation of the aromatic ring |

| 77 | [C6H5]+ | Phenyl cation, common in aromatic compounds |

The analysis of the relative abundances of these and other fragment ions would provide strong evidence for the structure of this compound.

Chemical Reactivity and Derivatization Strategies for Analytical and Synthetic Applications

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

The benzene (B151609) ring of 4-Fluoro-N,N,2-trimethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating N,N-dimethylamino group and the weakly electron-donating 2-methyl group. The -N(CH₃)₂ group is a powerful ortho, para-director, significantly increasing the electron density at the positions ortho (C3) and para (C5) to it. byjus.comyoutube.com The 2-methyl group also directs incoming electrophiles to its ortho (C3) and para (C6) positions. Conversely, the fluorine atom at C4 is a deactivating group but is also an ortho, para-director.

The regioselectivity of electrophilic substitution on this polysubstituted aniline (B41778) is a result of the combined directing effects of these groups. The powerful activating and directing effect of the N,N-dimethylamino group is dominant. The para position to the amine (C5) is strongly activated. The C3 position is activated by both the amine (ortho) and the methyl group (ortho), making it a highly likely site for substitution. The C6 position is para to the methyl group and meta to the amine. Given the strength of the -N(CH₃)₂ director, substitution is most favored at the positions electronically enriched by it. Therefore, electrophilic attack is expected to occur predominantly at the C5 and C3 positions. Kinetic studies on substituted anilines have shown that reactions typically occur at the 4-position unless it is blocked, in which case substitution happens at the 2-position. researchgate.net For this compound, with the 4-position occupied, the C5 and C3 positions are the most probable sites for electrophilic attack.

Reactions at the Amine Nitrogen Atom (e.g., N-alkylation, quaternization)

The lone pair of electrons on the nitrogen atom of the tertiary amine group in this compound makes it nucleophilic and basic. This allows it to readily undergo reactions such as N-alkylation. The N-alkylation of anilines is a common method for synthesizing N-alkyl-substituted anilines, which are valuable industrial intermediates. libretexts.org

Since this compound is already a tertiary amine, its reaction with an alkylating agent, such as an alkyl halide, leads to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Table 1: N-Alkylation of this compound

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | 4-Fluoro-N,N,N,2-tetramethylanilinium iodide |

| This compound | Ethyl Bromide | 4-Fluoro-N-ethyl-N,N,2-trimethylanilinium bromide |

The synthesis of secondary and tertiary amines from primary or secondary anilines can sometimes be complicated by over-alkylation, leading to mixtures of products. However, starting with a tertiary amine like this compound, the reaction selectively yields the quaternary ammonium salt.

Formation and Reactivity of Iminium Ions and Schiff Bases

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. As this compound is a tertiary amine, it lacks the necessary N-H protons to form a stable, neutral imine or Schiff base through this pathway.

However, tertiary amines can be converted into reactive iminium ions. Iminium ions are positively charged species characterized by a carbon-nitrogen double bond (R₂C=N⁺R₂). These ions are highly electrophilic and can be generated from tertiary amines through oxidation. For instance, visible light photoredox catalysis can be used to generate iminium ions from tertiary amines via single electron oxidation followed by hydrogen atom abstraction. nih.gov Once formed, these iminium ions are susceptible to attack by nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. An oxidant-mediated reductive amination of tertiary anilines and aldehydes has been developed, where the tertiary aniline serves as both the nitrogen source and the reducing agent, proceeding through an in-situ generated iminium ion. rsc.org The Mannich reaction is another classic example where iminium ions, generated from a secondary amine and an aldehyde, are key intermediates. slideshare.net

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy employed to modify an analyte to enhance its detection and separation in analytical techniques like chromatography and mass spectrometry. For a molecule like this compound, derivatization can be used to introduce specific chemical tags that improve its analytical properties.

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

To enhance the detection of this compound by spectroscopic methods such as UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be chemically attached. Chromophores are light-absorbing groups, while fluorophores are molecules that re-emit light upon excitation.

While common derivatizing agents for amines, like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), react with primary and secondary amines, specific strategies would be needed for a tertiary amine. Derivatization could potentially occur via electrophilic substitution on the activated aromatic ring, introducing a substituent that is itself a chromophore or can be further modified to attach one. The goal of such derivatization is to shift the absorption wavelength to a region with less interference or to introduce fluorescent properties for highly sensitive detection.

On-Tissue Chemical Derivatization in Mass Spectrometry Imaging

Mass spectrometry imaging (MSI) is a powerful technique that maps the spatial distribution of molecules within a tissue sample. However, some molecules exhibit poor ionization efficiency, making them difficult to detect. On-tissue chemical derivatization (OTCD) is a technique used to overcome this limitation by chemically modifying the target analytes directly on the tissue section prior to MSI analysis. nih.govnih.gov

This method involves applying a derivatizing reagent that reacts with the target molecule to introduce a tag that enhances its ionization. Often, these tags are pre-charged or have a high proton affinity. For a tertiary amine like this compound, a potential OTCD strategy could involve quaternization of the amine nitrogen. This would introduce a permanent positive charge, significantly improving its detection in positive-ion mode mass spectrometry. This approach has been shown to be effective for other classes of molecules, such as fatty acids, where derivatization led to a substantial improvement in detection sensitivity. beilstein-journals.org

Cyclization and Annulation Reactions in the Synthesis of Heterocyclic Compounds

Substituted anilines are valuable starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The reactivity of the aniline core and its substituents can be harnessed in cyclization and annulation reactions to build complex molecular architectures.

Tertiary anilines can participate in transition-metal-catalyzed C-H cyclization reactions. For example, rhodium-catalyzed C-H cyclization of tertiary anilines with alkynes and carbon monoxide provides an efficient route to N-substituted quinolin-2(1H)-ones. nih.gov This type of reaction demonstrates that even with three C-N bonds, the aniline can be a viable substrate for constructing heterocyclic systems. Furthermore, intramolecular cyclization of tertiary amines with alkenes can be promoted by reagents like potassium tert-butoxide in DMF to yield nitrogen heterocycles. rsc.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. While specific examples starting from this compound are not prominent, the general principles of aniline chemistry suggest its potential use in such transformations. For instance, the synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov A molecule like this compound could be envisioned as a building block in multi-component reactions that lead to the formation of complex heterocyclic frameworks, such as dihydroquinoline lactones. rsc.org

Advanced Synthetic Applications of 4 Fluoro N,n,2 Trimethylaniline As a Chemical Synthon

Utilization in the Synthesis of Organic Materials (e.g., polytriarylamines)

Polytriarylamines (PTAAs) are a class of electroactive polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors, owing to their excellent hole-transporting properties. The synthesis of PTAAs often involves the polymerization of triarylamine monomers.

Although direct studies involving the polymerization of 4-Fluoro-N,N,2-trimethylaniline to form polytriarylamines are not readily found, the general reactivity of substituted anilines suggests its potential as a monomer. The fluorine substituent can influence the electronic properties and stability of the resulting polymer. For instance, the polymerization of 4-fluoroaniline (B128567) has been explored to create materials with unique electronic and thermal characteristics. The fluorine atom's electron-withdrawing nature can impact the ionization potential and energy levels of the polymer, which are critical parameters for device performance.

The N,N-dimethyl and the ortho-methyl groups on this compound would sterically hinder direct N-H based polymerization reactions common for primary or secondary anilines. However, it could potentially be functionalized, for example, through the introduction of a boronic acid group, to enable its participation in cross-coupling polymerization reactions like the Suzuki or Buchwald-Hartwig reactions, which are common methods for synthesizing conjugated polymers.

Precursor for Complex Ligand Systems in Organometallic Catalysis

Substituted anilines are fundamental building blocks for a wide array of ligands used in organometallic catalysis. The steric and electronic properties of the aniline (B41778) derivative can be finely tuned to influence the activity, selectivity, and stability of the resulting metal complex.

While there is no specific literature on organometallic complexes derived directly from this compound, the chemistry of structurally similar anilines provides a strong indication of its potential. For example, 2,4,6-trimethylaniline (B148799) is a well-known precursor for bulky ligands, such as N-heterocyclic carbenes (NHCs), which are pivotal in modern catalysis, including in olefin metathesis and cross-coupling reactions.

The presence of the fluorine atom in this compound could introduce unique electronic effects on the corresponding ligand and its metal complex. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, thereby influencing the catalytic cycle. Furthermore, fluorinated ligands can enhance the stability and solubility of catalysts in specific solvent systems. It is plausible that this compound could be a valuable precursor for developing novel ligands with tailored properties for various catalytic transformations.

Building Block in the Construction of Functionalized N-Mannich Bases

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Substituted anilines are frequently employed as the amine component in the Mannich reaction. Research has shown that fluoro-substituted anilines can be successfully incorporated into Mannich bases. For instance, studies have been conducted on the synthesis of Mannich bases derived from 3-chloro-4-fluoroaniline. sigmaaldrich.com These compounds have been investigated for their potential biological activities.

Given this precedent, this compound, being a secondary amine (if one of the N-methyl groups were absent) or a precursor to a reactive iminium ion, could potentially be utilized in Mannich-type reactions. However, as a tertiary amine, it cannot directly participate as the amine component in a classical Mannich reaction. It could, however, be a precursor to a more complex substrate that contains a suitable active hydrogen for the reaction. The resulting fluorinated Mannich bases would be of interest for biological screening due to the known ability of fluorine to enhance metabolic stability and bioavailability of drug candidates.

| Reactant 1 (Amine) | Reactant 2 (Active H) | Reactant 3 (Aldehyde) | Product Type | Potential Application |

| 3-chloro-4-fluoroaniline | Isatin/5-chloroisatin | Formaldehyde | N-Mannich Base | Antibacterial |

| Aniline/4-chloroaniline | Cyclohexanone | Vanillin | Mannich Base | Antioxidant, Cytotoxic |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product that incorporates a substantial portion of all the starting materials. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular diversity.

Anilines are common components in a variety of MCRs, such as the Ugi and Biginelli reactions. The electronic nature of the aniline can significantly influence the course and outcome of these reactions. While specific examples of this compound participating in MCRs are not documented, its structural features suggest it could be a viable substrate.

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Aspects

Influence of Fluorine Atom Position on Reactivity and Selectivity

In the case of 4-Fluoro-N,N,2-trimethylaniline, the fluorine atom is at the para-position relative to the N,N-dimethylamino group. This positioning has several consequences:

Electronic Effects : The fluorine atom's -I effect reduces the electron density of the entire benzene (B151609) ring, making it less reactive towards electrophiles compared to its non-fluorinated analog, N,N,2-trimethylaniline. nih.gov This deactivation is somewhat counteracted by the strong electron-donating resonance effect of the N,N-dimethylamino group, which is an ortho, para-director. byjus.com

Selectivity in Electrophilic Aromatic Substitution : In strongly acidic media, the amino group can be protonated, forming an anilinium ion. This protonated group becomes a powerful meta-director. stackexchange.com For fluorinated anilines, this can lead to meta-fluorination relative to the ammonium (B1175870) group. daneshyari.com However, for this compound, the existing substitution pattern already directs incoming electrophiles. The strong activating N,N-dimethylamino group and the ortho-methyl group direct electrophiles to the remaining open ortho and para positions. The fluorine at the 4-position blocks one of the most reactive sites (para to the amino group), potentially directing substitution to the positions ortho to the amino group.

Non-covalent Interactions : Fluorine substitution can influence the formation of non-covalent interactions like hydrogen and halogen bonds. Studies on para-halogenated anilines have shown that ortho-fluorine substitution can enhance the ability of the adjacent amine to form strong N-H···N hydrogen bonds. researchgate.net While this compound is a tertiary amine and cannot act as a hydrogen bond donor, the fluorine atom itself can act as a hydrogen bond acceptor. researchgate.net

Correlation of Alkyl Substitution Patterns with Aniline (B41778) Reactivity Profiles

The alkyl groups on both the aromatic ring and the nitrogen atom of this compound have a profound impact on its reactivity, primarily through steric and electronic effects.

Ortho-Methyl Group : The methyl group at the 2-position (ortho to the N,N-dimethylamino group) introduces significant steric hindrance. This "ortho effect" can manifest in several ways:

It can disrupt the planarity of the N,N-dimethylamino group with the benzene ring, a phenomenon known as steric inhibition of resonance. This twisting reduces the delocalization of the nitrogen's lone pair into the ring, which can decrease the activating effect of the amino group and also increase the basicity of the amine compared to a non-ortho-substituted analog. quora.comwikipedia.org

N,N-Dimethyl Groups : The two methyl groups on the nitrogen atom contribute to the steric bulk around the amino group. quora.com This increased steric hindrance can slow down reactions involving the nitrogen atom itself, such as N-alkylation or protonation. In nucleophilic substitution reactions, N-methylaniline reacts significantly slower than aniline due to increased steric hindrance. capes.gov.br The N,N-dimethyl groups also have an electron-donating inductive effect, which increases the electron density on the nitrogen and enhances its basicity and the activating effect on the ring, although this is modulated by the steric effects mentioned above.

The combination of the ortho-methyl and N,N-dimethyl groups in N,N,2-trimethylaniline (and by extension, the fluoro-derivative) greatly diminishes its reactivity in reactions like Friedel-Crafts, where the bulky substituents and the basic nitrogen (which reacts with the Lewis acid catalyst) impede the reaction. quora.comnih.gov

| Compound | Key Substituents | Expected Effect on Reactivity (Electrophilic Aromatic Substitution) | Dominant Factors |

|---|---|---|---|

| Aniline | -NH₂ | Highly Activated | +R effect of -NH₂ |

| N,N-Dimethylaniline | -N(CH₃)₂ | Very Highly Activated | +R and +I effects of -N(CH₃)₂ |

| o-Toluidine | -NH₂, o-CH₃ | Activated (less than p-toluidine) | +R of -NH₂, +I of -CH₃, Steric hindrance (ortho effect) |

| N,N,2-Trimethylaniline | -N(CH₃)₂, o-CH₃ | Activated but sterically hindered | +R/+I of -N(CH₃)₂, +I of -CH₃, Significant steric hindrance |

| 4-Fluoroaniline (B128567) | -NH₂, p-F | Activated (less than aniline) | +R of -NH₂, -I of -F |

| This compound | -N(CH₃)₂, o-CH₃, p-F | Moderately activated, sterically hindered, specific site blocking | Combination of electronic and steric effects from all groups |

Computational and Chemoinformatic Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For aniline derivatives, QSAR studies often use physicochemical parameters to predict properties like toxicity or reaction rates. nih.govoup.com

For a molecule like this compound, a QSAR approach would involve calculating various molecular descriptors:

Electronic Descriptors : These quantify the electronic effects of the substituents. Examples include Hammett constants (σ), which describe the electron-donating or -withdrawing ability of substituents. nih.gov Other descriptors are calculated using quantum chemistry methods, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons, and atomic charges. nih.govresearchgate.net

Steric Descriptors : These account for the size and shape of the molecule. Parameters like molar refractivity and surface area can be used to model how the bulk of the substituents affects reactivity. researchgate.net

Lipophilicity Descriptors : The 1-octanol/water partition coefficient (log P or log KOW) is a common measure of a molecule's hydrophobicity, which is crucial for predicting its behavior in biological and environmental systems. nih.govoup.com

A hypothetical QSAR model for the reactivity of a series of substituted anilines including this compound might take the form of a linear regression equation. For instance, a study on the toxicity of monosubstituted anilines found a strong correlation with log KOW. nih.gov More complex models for reactivity might incorporate electronic and steric parameters to account for the combined influences of the fluoro, methyl, and dimethylamino groups. nih.govresearchgate.net

Conformational Flexibility and its Determinants on Chemical Behavior

The chemical behavior of this compound is also governed by its conformational flexibility, which primarily involves two aspects: rotation around the C-N bond and the inversion of the nitrogen atom.

Rotation around the C(ring)-N Bond : There is a significant energy barrier to rotation around the bond connecting the nitrogen to the aromatic ring in N,N-dialkylanilines. researchgate.net This is due to the partial double bond character arising from the resonance between the nitrogen lone pair and the aromatic π-system. The ortho-methyl group in this compound increases this rotational barrier due to steric clashes with the N-methyl groups. This restricted rotation means the molecule may exist as stable rotational isomers (rotamers). researchgate.net The preferred conformation will be one that minimizes the steric repulsion between the ortho-methyl group and the N,N-dimethyl groups, which likely involves a significant twisting of the amino group out of the plane of the benzene ring. wikipedia.org

Nitrogen Inversion : The nitrogen atom in an amine is typically sp³ hybridized and undergoes rapid pyramidal inversion. However, in anilines, the nitrogen is considered to be partially sp² hybridized due to resonance, making the geometry around the nitrogen flatter. researchgate.net The energy barrier for this inversion is influenced by substituents. Electron-donating groups tend to increase the inversion barrier. researchgate.net

Advanced Analytical Methodologies for Purity Assessment and Characterization in Research

High-Resolution Chromatographic Separations

Chromatographic techniques are central to the analytical workflow for 4-Fluoro-N,N,2-trimethylaniline, offering powerful tools for separation, quantification, and assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 or C8 column is typically employed.

The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by ensuring the amine is in its protonated form. youtube.com Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. This allows for the precise determination of the concentration of this compound in a sample, as well as the quantification of any impurities present. The limit of detection (LOD) and limit of quantification (LOQ) for aniline (B41778) derivatives by HPLC can be in the low ng/mL range, demonstrating the high sensitivity of the technique. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Reaction Monitoring and Yield Determination

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a substituted aniline, is amenable to GC analysis. chemicalbook.com This method is particularly useful for monitoring the progress of a chemical reaction in which this compound is a product, allowing for the determination of reaction completion and the estimation of yield.

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. Separation is achieved based on the differential partitioning of the components of the mixture between the stationary phase and the mobile gas phase. For aromatic amines, a capillary column with a non-polar or medium-polarity stationary phase is often used. researchgate.net

A Flame Ionization Detector (FID) is commonly employed for the detection of organic compounds like this compound. youtube.com The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte, making it suitable for quantitative analysis. youtube.com By analyzing samples at different time points during a reaction, the disappearance of starting materials and the appearance of the product can be tracked, providing valuable kinetic information. The final yield can be determined by comparing the peak area of the product to that of an internal standard of known concentration.

Table 2: Representative GC-FID Conditions for Reaction Monitoring of this compound

| Parameter | Value |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

Advanced Purification Techniques

The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain the compound in high purity for research purposes.

Column Chromatography is a widely used technique for the purification of organic compounds. youtube.com It operates on the same principles of differential partitioning as HPLC and GC but on a preparative scale. For the purification of this compound, a silica (B1680970) gel stationary phase is typically used. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary phase. Less polar compounds generally elute faster than more polar compounds. By collecting fractions of the eluent, the desired compound can be separated from impurities. For basic compounds like anilines, the addition of a small amount of a base, such as triethylamine, to the eluent can help to prevent peak tailing and improve the separation. lookchem.com

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The purified crystals are then collected by filtration. The choice of solvent is crucial for successful recrystallization. For a compound like this compound, which is a liquid at room temperature, it may be possible to form a solid salt, such as a hydrochloride or oxalate (B1200264) salt, which can then be purified by recrystallization. lookchem.com

Orthogonal Analytical Techniques for Comprehensive Characterization

To ensure the comprehensive characterization of this compound and to have high confidence in its purity, it is essential to employ orthogonal analytical techniques. alphalyse.com Orthogonal methods are based on different separation principles or detection mechanisms. chromatographyonline.com By using two or more orthogonal techniques, the probability of an impurity co-eluting with the main peak in all systems is significantly reduced.

For example, a reversed-phase HPLC method (separation based on hydrophobicity) can be complemented with a normal-phase HPLC or a hydrophilic interaction liquid chromatography (HILIC) method, which separates compounds based on their polarity. chromatographytoday.com Similarly, coupling a chromatographic separation with a different detection method, such as mass spectrometry (MS), provides an orthogonal dimension of analysis. ajrconline.org An LC-MS system provides not only retention time data but also mass-to-charge ratio information, which can be invaluable for the identification of the main component and any impurities. pnrjournal.com

The use of a combination of techniques such as HPLC-UV, GC-FID, and LC-MS provides a robust and comprehensive analytical package for the characterization of this compound, ensuring its identity, purity, and suitability for further research applications.

Future Research Directions in the Chemistry of 4 Fluoro N,n,2 Trimethylaniline

Development of Sustainable and Atom-Economical Synthetic Pathways

The development of sustainable and atom-economical synthetic routes to 4-Fluoro-N,N,2-trimethylaniline is a key area of future research. Traditional methods for the synthesis of fluorinated anilines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future efforts will likely focus on the following:

Catalytic C-H Amination: Direct C-H amination of fluoroaromatics presents a highly atom-economical approach by avoiding the need for pre-functionalized substrates. Research will likely target the development of novel catalysts that can selectively activate C-H bonds in the presence of a C-F bond.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of this compound could enable better control over reaction parameters, leading to higher yields and purities.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could offer a highly selective and environmentally friendly route to this compound and its derivatives.

A streamlined synthetic protocol for fluoroalkenyl arenes has been reported, emphasizing mild reaction conditions and high yields, which could inspire similar strategies for aniline (B41778) derivatives. nih.gov The insights gained from studying the nucleophilic aromatic substitution (SNAr) reactions can lead to greener processes with higher yields for amination reactions. rsc.org

Exploration of Novel Reactivity Modes (e.g., C-F Activation)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, the ability to functionalize the C-F bond in this compound would open up new avenues for the synthesis of novel molecules.

Future research in this area may include:

Transition-Metal-Catalyzed C-F Activation: The development of new transition-metal catalysts and ligands capable of breaking the C-F bond under mild conditions is a primary objective. Theoretical studies on the activation of C-F bonds by platinum have shown that it is a feasible, though kinetically less favored, process compared to C-H activation. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for promoting challenging chemical transformations. This approach could be employed to activate the C-F bond in this compound, enabling new types of cross-coupling reactions.

Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, have shown promise in activating strong bonds. The application of FLPs to the C-F activation of this compound could lead to new and unexpected reactivity.

The development of reagents for C-H activation, such as 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (B81430), which is used in fluorination reactions, highlights the ongoing interest in selective bond activation. sigmaaldrich.com

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. chemai.io For a compound like this compound, these technologies can be used to:

Predict Reaction Outcomes: AI models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new reactions involving this compound. chemcopilot.com This can significantly reduce the amount of time and resources spent on experimental screening. chemcopilot.com

Optimize Reaction Conditions: ML algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. chemai.io

Discover New Reactions: By analyzing existing chemical knowledge, AI can propose novel reaction pathways and identify new opportunities for the application of this compound in organic synthesis.

Multiscale Modeling Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, can provide invaluable insights into the reaction pathways of this compound.

Future research in this area will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods allow for the accurate treatment of the reacting species (QM) while considering the influence of the surrounding environment (MM). QM/MM simulations can be used to elucidate the transition state structures and activation energies of key reaction steps.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can be used to study the dynamic evolution of a chemical reaction, providing a more complete picture of the reaction mechanism.

Computational Fluid Dynamics (CFD): For reactions carried out in flow reactors, CFD simulations can be used to model the transport phenomena and their impact on reaction performance.

Computational investigations have already been used to provide clarity on the reactivity of fluorinated compounds. nih.gov Furthermore, extensive kinetic investigations, coupled with the assessment of confidence intervals, have proven effective in narrowing down possible reaction pathways and understanding how reaction conditions can alter mechanisms. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.